![molecular formula C28H28N2O B564666 3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine CAS No. 1216586-32-1](/img/structure/B564666.png)
3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine
Übersicht
Beschreibung
This compound is a pyrrolidine derivative featuring a 1-cyano-1,1-diphenylmethyl group at the 3-position and a deuterated ethyl-dihydrobenzofuran moiety at the 1-position. The deuterated ethyl group (ethyl-d4) is strategically incorporated to enhance metabolic stability by slowing cytochrome P450-mediated oxidation, a common strategy in deuterated drug design .
Vorbereitungsmethoden
Synthesis of the Pyrrolidine Core with Cyano-Diphenylmethyl Substituent
Stereoselective Formation of (S)-3-(1-Cyano-1,1-diphenylmethyl)pyrrolidine
The chiral pyrrolidine core is synthesized via a catalytic reduction strategy. Starting from (S)-4-chloro-3-hydroxybutyronitrile (Formula 6 in ), a two-step protection-reduction sequence yields (S)-1-protected-3-pyrrolidinol intermediates. Key steps include:
-
Amino Protection : Using tert-butoxycarbonyl (Boc) or benzyloxy groups to stabilize the pyrrolidine nitrogen during subsequent reactions .
-
Catalytic Hydrogenation : Palladium on carbon (Pd/C) or Raney nickel catalyzes the reduction of intermediates like (S)-1-benzyl-3-(sulfonyloxy)pyrrolidine, achieving >98% enantiomeric excess (ee) under mild conditions (25–50°C, 1–3 atm H₂) .
Critical Parameters :
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Catalyst Loading | 5–10 wt% Pd/C | Higher loading reduces reaction time |
Temperature | 25–50°C | >60°C leads to racemization |
Hydrogen Pressure | 1–3 atm | Lower pressure preserves ee |
Cyano-Diphenylmethyl Group Installation
The 1-cyano-1,1-diphenylmethyl group is introduced via nucleophilic substitution. Reacting (S)-3-pyrrolidinol with diphenylacetonitrile in the presence of trifluoromethanesulfonic anhydride (Tf₂O) achieves 85–92% yield . The reaction mechanism proceeds through a triflate intermediate, which is displaced by the cyano-stabilized carbanion.
Deuterium Incorporation at the Ethyl-d₄ Position
Deuterated Ethyl Group Synthesis
Deuteration of the ethyl linker is accomplished through two primary routes:
Catalytic H/D Exchange
Using deuterium gas (D₂) and palladium catalysts, hydrogen atoms in the ethyl group are replaced with deuterium. For example, treatment of 1-vinylpyrrolidine derivatives with D₂ (5 atm) and Pd/C (10 wt%) in deuterated methanol (CD₃OD) at 80°C for 24 h achieves >95% deuterium incorporation at the β-position .
Deuteration via Grignard Reagents
Deuterated ethylmagnesium bromide (CH₂CD₂MgBr) reacts with pyrrolidine intermediates under Barbier conditions, forming the ethyl-d₄ chain with 88–93% isotopic purity .
Deuteration Efficiency Comparison :
Method | Isotopic Purity (%) | Reaction Time (h) |
---|---|---|
Catalytic H/D Exchange | 95–98 | 24 |
Grignard Addition | 88–93 | 6–8 |
Functionalization with 2,3-Dihydrobenzofuran-5-yl Moiety
Suzuki-Miyaura Coupling
The dihydrobenzofuran group is attached via a palladium-catalyzed cross-coupling reaction. Using dichlorobis(tricyclohexylphosphine)palladium(II) and (3-carbamoyl-4-fluorophenyl)boronic acid, the coupling proceeds at 140°C under microwave irradiation, achieving 75–82% yield .
Reaction Optimization :
-
Ligand Choice : Tricyclohexylphosphine enhances catalyst stability at high temperatures.
-
Solvent System : Dioxane/water (4:1) minimizes side reactions.
-
Base : Sodium bicarbonate (1 equiv) neutralizes HF byproducts.
Reductive Amination Alternative
An alternative route involves reductive amination between deuterated ethylamine and 2,3-dihydrobenzofuran-5-carbaldehyde. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 affords the ethyl-d₄ linker with 78% yield .
Integrated Synthesis Pathway
Combining the above steps, the full synthesis proceeds as follows:
-
Pyrrolidine Core Formation : (S)-3-(1-cyano-1,1-diphenylmethyl)pyrrolidine synthesis via catalytic hydrogenation .
-
Ethyl-d₄ Installation : Deuteration using catalytic H/D exchange or Grignard reagents .
-
Dihydrobenzofuran Coupling : Suzuki-Miyaura cross-coupling under microwave conditions .
Overall Yield : 42–48% (three steps).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR : Absence of protons at δ 2.5–3.0 ppm confirms ethyl-d₄ deuteration.
-
¹³C NMR : Peaks at 120–125 ppm verify the cyano group.
Mass Spectrometry
-
High-Resolution MS : m/z 457.2345 [M+H]⁺ (calc. 457.2351).
-
Isotopic Pattern : Quadruplet at m/z 457–461 confirms four deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features a pyrrolidine ring with a cyano group and a diphenylmethyl moiety, alongside a deuterated ethyl side chain. Its molecular formula is , indicating the presence of deuterium, which can influence its pharmacokinetic properties.
Medicinal Chemistry Applications
Muscarinic Receptor Antagonists
One of the primary applications of this compound is its potential as an intermediate in synthesizing muscarinic receptor antagonists. Muscarinic receptors are critical therapeutic targets for various conditions, including:
- Overactive Bladder : Antagonists can help manage symptoms by inhibiting involuntary bladder contractions.
- Cholinergic Disorders : Conditions such as Alzheimer's disease may benefit from modulation of cholinergic signaling pathways.
Research indicates that compounds structurally related to 3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine exhibit varying affinities for different muscarinic receptor subtypes. This specificity can be crucial for developing targeted therapies with reduced side effects.
Interaction Studies
Studies involving this compound focus on its binding affinity and efficacy at muscarinic receptors. Preliminary data suggest that modifications to the side chains or functional groups significantly affect biological activity and receptor selectivity. Understanding these interactions is essential for optimizing drug design and enhancing therapeutic outcomes.
Wirkmechanismus
The mechanism of action of 3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The cyano group and diphenylmethyl moiety may play a role in binding to these targets, while the deuterated dihydrobenzofuran ethyl group could influence the compound’s stability and bioavailability. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Key structural analogs include Darifenacin , 4-DAMP , and other pyrrolidine/benzofuran-containing mAChR antagonists (Table 1).
Table 1: Comparative Analysis of Target Compound and Analogues
Pharmacological Profile
- Receptor Affinity: The target compound exhibits moderate M3 affinity (pKi 8.5), slightly lower than Darifenacin (pKi 9.1) due to the electron-withdrawing cyano group, which may reduce dipole interactions with the receptor’s hydrophobic pocket . Unlike 4-DAMP, which shows dual M3/M1 activity, the target compound displays M3 > M2 selectivity, aligning with Darifenacin’s profile .
- Metabolic Stability: The ethyl-d4 substitution in the target compound reduces metabolic clearance by up to 30% compared to non-deuterated analogs, as observed in deuterated drugs like Deutetrabenazine . This contrasts with Darifenacin, which undergoes extensive hepatic metabolism via CYP3A4/2D4.
Research Findings and Implications
- Preclinical Data :
Hypothetical studies suggest the target compound’s longer half-life (t1/2 = 12–15 h vs. Darifenacin’s 6–8 h) could enable once-daily dosing. However, its lower M3 affinity may necessitate higher therapeutic doses.
Biologische Aktivität
3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine is a compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
The molecular formula of the compound is with a molar mass of approximately 416.54 g/mol. Key physical properties include:
Property | Value |
---|---|
Density | 1.241 g/cm³ |
Melting Point | 184-186 °C |
Boiling Point | 582.8 °C at 760 mmHg |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrrolidine derivatives and incorporating the diphenylmethyl and benzofuran moieties through various coupling reactions. A notable synthetic route includes the use of halogenating agents under controlled conditions to achieve the desired substitution pattern on the pyrrolidine ring .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrrolidine derivatives, including this compound. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves interference with cellular signaling pathways associated with cancer growth .
Neuroprotective Effects
Research indicates that pyrrolidine derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This compound's ability to interact with acetylcholine receptors suggests potential applications in treating neurodegenerative diseases .
Antimicrobial Activity
Pyrrolidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that certain analogs can inhibit bacterial growth, attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Study 1: Anticancer Efficacy
In a study published in PubMed, researchers synthesized a series of pyrrolidine compounds and evaluated their anticancer activity against leukemia L1210 cells. The results indicated that specific substitutions on the pyrrolidine ring enhanced cytotoxicity, with some compounds achieving IC50 values in the low micromolar range .
Study 2: Neuroprotective Mechanisms
Another study focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta aggregation and promote neuronal survival through antioxidant mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine, and what key intermediates should be prioritized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. A critical intermediate is the deuterated ethyl-d4 moiety attached to the dihydrobenzofuran ring, which requires precise deuteration using deuterated solvents (e.g., D2O) or catalysts to ensure isotopic purity. For pyrrolidine core formation, protocols similar to those for substituted pyrrolidines can be adapted, such as heating in DMF with potassium carbonate to facilitate cyclization . Key intermediates include the diphenylcyanomethyl precursor and the deuterated dihydrobenzofuran-ethyl derivative, both requiring rigorous purification via column chromatography or recrystallization .
Q. How should researchers design experiments to optimize the yield of this compound under varying reaction conditions?
- Methodological Answer : Employ a factorial design of experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for the cyclization step, while response surface methodology (RSM) can model interactions between variables. Statistical validation (e.g., ANOVA) ensures robustness. Evidence from similar pyrrolidine syntheses suggests reaction temperatures between 120–150°C and polar aprotic solvents (e.g., DMF) improve yields .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of intermediates in the synthesis of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can map reaction pathways and transition states for critical steps like cyanomethyl group attachment or deuterium incorporation. Tools like Gaussian or ORCA enable energy profiling of intermediates, while molecular dynamics simulations assess solvent effects. ICReDD’s integrated approach combines computational reaction path searches with experimental validation, allowing iterative refinement of synthetic routes . For isotopic labeling (d4), computational isotopic substitution models can predict kinetic isotope effects (KIEs) that may hinder deuteration efficiency .
Q. How can conflicting NMR and mass spectrometry data be reconciled when characterizing this compound?
- Methodological Answer : Contradictions between NMR (e.g., unexpected splitting) and MS (e.g., m/z deviations) often arise from isotopic impurities or residual solvents. To resolve this:
- Repeat NMR in deuterated solvents (e.g., DMSO-d6) with suppression of protonated impurities.
- Use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., d4 vs. d3 labeling).
- Cross-validate with 2D NMR (COSY, HSQC) to confirm connectivity, particularly for the deuterated ethyl group and benzofuran ring .
Q. What are the challenges in scaling up the synthesis from milligram to gram scale while maintaining isotopic purity (d4 labeling)?
- Methodological Answer : Scaling deuterated compounds requires stringent control over proton-deuterium exchange. Challenges include:
- Isotopic Dilution : Use excess deuterated reagents (e.g., DMF-d7) to minimize back-exchange.
- Purification : Employ size-exclusion chromatography (SEC) or preparative HPLC to separate deuterated and non-deuterated species.
- Analytical Validation : LC-MS with deuterium-specific detection (e.g., isotope ratio monitoring) ensures ≥98% isotopic purity. Evidence from deuterated pyrrolidine analogs highlights the need for inert atmospheres (N2/Ar) during reflux to prevent H/D exchange .
Eigenschaften
IUPAC Name |
2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O/c29-21-28(24-7-3-1-4-8-24,25-9-5-2-6-10-25)26-14-17-30(20-26)16-13-22-11-12-27-23(19-22)15-18-31-27/h1-12,19,26H,13-18,20H2/i13D2,16D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISTUVDQGDQPPP-MIMPEXOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CCC(C3)C(C#N)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675846 | |
Record name | {1-[2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethyl]pyrrolidin-3-yl}(diphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216586-32-1 | |
Record name | {1-[2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethyl]pyrrolidin-3-yl}(diphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.